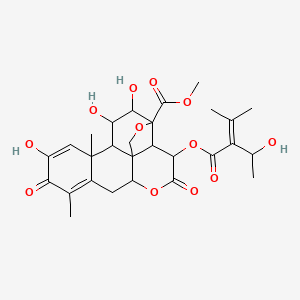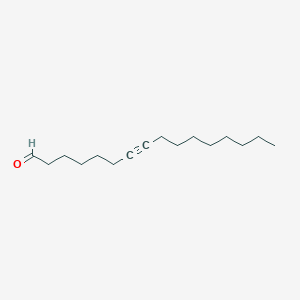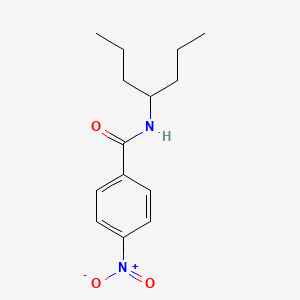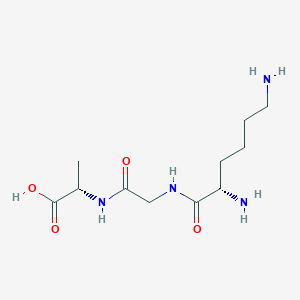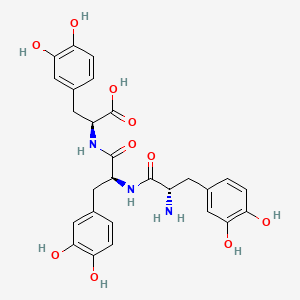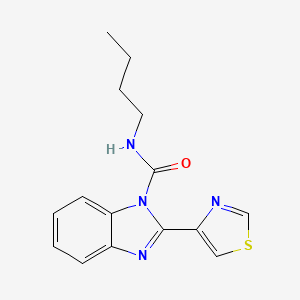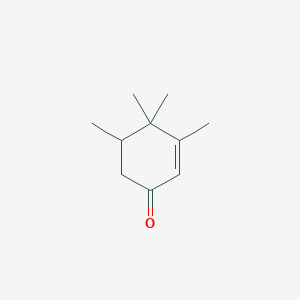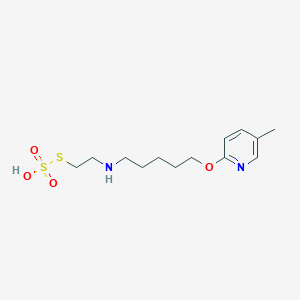
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula C13H22N2O4S2 It is known for its unique structure, which includes a pyridine ring, an aminoethyl group, and a thiosulfate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 5-(5-Methyl-2-pyridyloxy)pentylamine. This intermediate is then reacted with 2-chloroethyl hydrogen thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield corresponding thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Thiol derivatives
Substitution: Various substituted aminoethyl derivatives
Wissenschaftliche Forschungsanwendungen
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Uniqueness
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a pyridine ring, an aminoethyl group, and a thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity and stability, particularly in oxidative and reductive environments.
Eigenschaften
CAS-Nummer |
41287-11-0 |
|---|---|
Molekularformel |
C13H22N2O4S2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
5-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-6-13(15-11-12)19-9-4-2-3-7-14-8-10-20-21(16,17)18/h5-6,11,14H,2-4,7-10H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
CZIXEOZHJUMELR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)OCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



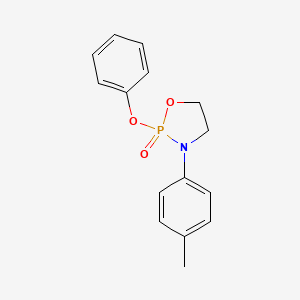
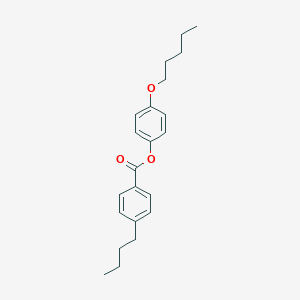

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
